1-(4-Methoxybenzyl)-2-thiourea
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Description
“1-(4-Methoxybenzyl)-2-thiourea” is likely a chemical compound that contains a thiourea group. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The “1-(4-Methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the thiourea .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxybenzyl)-2-thiourea” are not available, similar compounds are often synthesized through reactions involving corresponding amines and isothiocyanates .Scientific Research Applications
- Organic Synthesis
- Summary of Application: 4-Methoxybenzyl esters are used in organic synthesis . They are often used as protecting groups for carboxylic acids during the synthesis of complex organic architectures .
- Method of Application: The protection of the carboxy group is accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .
- Results or Outcomes: The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
- Preparation of Phenolic Ether Intermediates
- Summary of Application: Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
- Method of Application: Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 minutes .
- Results or Outcomes: This method allows for the efficient and rapid preparation of PMB-protected products, which are useful intermediates in organic synthesis .
- Formation of PMB Esters from Carboxylic Acids
- Summary of Application: A similar reagent, 4-methoxybenzyl-1-piperidyl carbonate, has also been reported to be useful in the formation of PMB esters from carboxylic acids . More recently, these applications have been expanded into investigations in organic methodology and bio-organic chemistry .
- Method of Application: The protection of the carboxylate group is accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method was very successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .
- Results or Outcomes: Because of the ability of PMB esters to be formed and cleaved under a variety of conditions, they can be used in a variety of settings . In addition, when the removal of a PMB ester is desired, many orthogonal methods may be employed to induce cleavage .
properties
IUPAC Name |
(4-methoxyphenyl)methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZCBGTVXMSPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354225 |
Source
|
Record name | 1-(4-Methoxybenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-2-thiourea | |
CAS RN |
37412-64-9 |
Source
|
Record name | 1-(4-Methoxybenzyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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